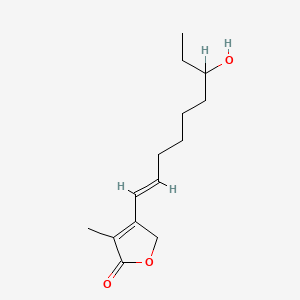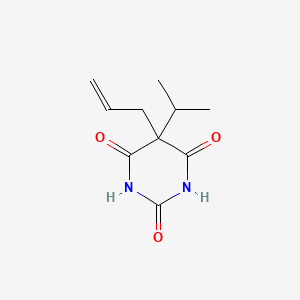![molecular formula C18H27FN4O7S B1667639 (E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 651055-26-4](/img/structure/B1667639.png)
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASP-8497 is a potent, long-acting inhibitor of dipeptidyl peptidase-IV (DPP-IV). This compound is known for its ability to improve glucose tolerance by elevating levels of glucagon-like peptide-1 (GLP-1) in a glucose-dependent insulin-stimulating manner. It is primarily used as a therapeutic agent for impaired glucose tolerance and type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASP-8497 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving pyrrolidinecarbonitrile and other reagents .
Industrial Production Methods
Industrial production of ASP-8497 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as reaction optimization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
ASP-8497 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: ASP-8497 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
ASP-8497 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving DPP-IV inhibitors.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes and related metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
ASP-8497 exerts its effects by inhibiting the activity of dipeptidyl peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, ASP-8497 increases the levels of GLP-1, which in turn enhances insulin secretion in a glucose-dependent manner. This mechanism helps improve glucose tolerance and control blood sugar levels in individuals with type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
- Vildagliptin
- Sitagliptin
- Saxagliptin
Comparison
ASP-8497 is unique in its long-acting nature and potent inhibition of DPP-IV compared to other similar compounds. While vildagliptin, sitagliptin, and saxagliptin are also DPP-IV inhibitors, ASP-8497 has shown a longer duration of action and higher potency in preclinical studies .
Properties
CAS No. |
651055-26-4 |
|---|---|
Molecular Formula |
C18H27FN4O7S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C14H23FN4O3S.C4H4O4/c1-14(3-5-18(6-4-14)23(2,21)22)17-9-13(20)19-10-11(15)7-12(19)8-16;5-3(6)1-2-4(7)8/h11-12,17H,3-7,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m0./s1 |
InChI Key |
YZYBLEWOKAXTOL-QPPPMHOJSA-N |
SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2C[C@H](C[C@H]2C#N)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-fluoro-1-(((4-methyl-1-(methylsulfonyl)piperidin-4-yl)amino)acetyl)pyrrolidine-2-carbonitrile ASP 8497 ASP-8497 ASP8497 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















